2-Amino-4-bromo-3-fluoro-5-(trifluoromethyl)benzoic acid
Description
2-Amino-4-bromo-3-fluoro-5-(trifluoromethyl)benzoic acid is a polyhalogenated benzoic acid derivative featuring a unique combination of substituents: an amino group (-NH₂) at position 2, a bromine atom at position 4, a fluorine atom at position 3, and a trifluoromethyl (-CF₃) group at position 3. This structural complexity confers distinct electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the bromine and fluorine atoms contribute to halogen bonding and electron-withdrawing effects, respectively .
Properties
Molecular Formula |
C8H4BrF4NO2 |
|---|---|
Molecular Weight |
302.02 g/mol |
IUPAC Name |
2-amino-4-bromo-3-fluoro-5-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C8H4BrF4NO2/c9-4-3(8(11,12)13)1-2(7(15)16)6(14)5(4)10/h1H,14H2,(H,15,16) |
InChI Key |
PKPFCLGECKRINR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1C(F)(F)F)Br)F)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-bromo-3-fluoro-5-(trifluoromethyl)benzoic acid typically involves multi-step organic reactions. One common method includes:
Nitration: of a suitable precursor to introduce a nitro group.
Reduction: of the nitro group to an amino group.
Halogenation: to introduce bromo and fluoro substituents.
Trifluoromethylation: to add the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of high-yield reagents, efficient catalysts, and controlled reaction conditions to ensure purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-bromo-3-fluoro-5-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The amino, bromo, and fluoro groups can participate in nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a catalyst.
Coupling Reactions: Palladium catalysts and boronic acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted benzoic acids.
Scientific Research Applications
2-Amino-4-bromo-3-fluoro-5-(trifluoromethyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique substituents.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-4-bromo-3-fluoro-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The presence of multiple substituents allows it to engage in various chemical interactions, potentially affecting biological pathways. For instance, the amino group can form hydrogen bonds, while the halogens can participate in halogen bonding, influencing the compound’s activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related benzoic acid derivatives, focusing on substituent positions, physicochemical properties, and applications.
Structural and Substituent Analysis
| Compound Name | Substituent Positions | Molecular Formula | CAS Number | Key Differences |
|---|---|---|---|---|
| 2-Amino-4-bromo-3-fluoro-5-(trifluoromethyl)benzoic acid | 2-NH₂, 3-F, 4-Br, 5-CF₃ | C₈H₄BrF₄NO₂ | Not provided | Benchmark compound |
| 3-Amino-5-(trifluoromethyl)benzoic acid | 3-NH₂, 5-CF₃ | C₈H₆F₃NO₂ | 393-06-6 | Lacks Br and F at positions 4 and 3 |
| 2-Amino-5-(trifluoromethyl)benzoic acid | 2-NH₂, 5-CF₃ | C₈H₆F₃NO₂ | 83265-53-6 | Missing Br and F; simpler halogenation |
| 2-Fluoro-4-(trifluoromethyl)benzoic acid | 2-F, 4-CF₃ | C₈H₄F₄O₂ | 115029-24-8 | No amino or bromine groups |
| 2-Amino-4-fluoro-3-methylbenzoic acid | 2-NH₂, 3-CH₃, 4-F | C₈H₈FNO₂ | 126674-77-9 | Methyl replaces Br and CF₃ |
Physicochemical Properties
- Lipophilicity: The trifluoromethyl group in the target compound increases logP compared to non-CF₃ analogs (e.g., 2-Amino-4-fluoro-3-methylbenzoic acid) .
- Acidity: The electron-withdrawing CF₃ and Br substituents lower the pKa of the carboxylic acid group relative to less halogenated analogs (e.g., 3-Amino-5-(trifluoromethyl)benzoic acid) .
- Thermal Stability : Bromine and fluorine substituents enhance thermal stability compared to methyl or methoxy derivatives .
Research Findings and Challenges
- Reactivity : The bromine atom in the target compound allows for Suzuki-Miyaura cross-coupling, a feature absent in fluorine-only analogs .
- Toxicity: Brominated analogs may exhibit higher hepatotoxicity compared to non-brominated derivatives, necessitating careful ADMET profiling .
- Synthetic Complexity: The simultaneous presence of Br, F, and CF₃ groups complicates regioselective synthesis compared to simpler derivatives like 3-Amino-5-(trifluoromethyl)benzoic acid .
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